2-(4-Butylbenzoyl)-5-methylpyridine
Overview
Description
2-(4-Butylbenzoyl)-5-methylpyridine is a heterocyclic organic compound . It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl) (4-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular formula of 2-(4-Butylbenzoyl)-5-methylpyridine is C17H19NO . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the search results.Scientific Research Applications
Supramolecular Chemistry and Structural Studies
2-(4-Butylbenzoyl)-5-methylpyridine and its derivatives have significant applications in supramolecular chemistry. Compounds such as the laterally functionalized crown ethers, which are formed by condensation reactions involving pyridine derivatives, exhibit interesting structural and tautomeric properties. For instance, these compounds can form crystalline complexes with sodium perchlorate and demonstrate tautomeric equilibria in polar solvents. The structural dynamics of these compounds, characterized by strong intramolecular hydrogen bonding and trans planar configurations, are crucial for understanding molecular interactions and designing supramolecular assemblies (Hayvalı et al., 2003).
Hydrogen Bonded Supramolecular Associations
The structural formation of organic acid–base salts assembled from pyridine derivatives is a field of interest in crystal engineering. These compounds demonstrate significant hydrogen bonding and noncovalent interactions, contributing to the formation of supramolecular structures. Studies on the crystal structures of such salts provide insights into the hydrogen-bonding features and non-covalent interactions that direct the supramolecular architecture of these molecular salts (Khalib et al., 2014).
Spectroscopy and Structural Elucidation
Pyridine derivatives are also extensively studied using spectroscopic techniques for structural elucidation. For instance, studies involving FT-IR and X-ray diffraction help in understanding the molecular structure and the nature of bonding within the compounds. Such studies are crucial for designing molecules with desired properties and for applications in material science (Hanif et al., 2020).
Mass Spectrometry and Fragmentation Studies
Understanding the fragmentation patterns of pyridine derivatives through mass spectrometry is essential for applications in analytical chemistry. Studies involving electrospray and collision-induced dissociation fragmentation spectra provide valuable data for the structural analysis of complex molecules. These insights are crucial for applications in drug design and biomolecular research (Harvey, 2000).
properties
IUPAC Name |
(4-butylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-7-9-15(10-8-14)17(19)16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIZQUHWMGPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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